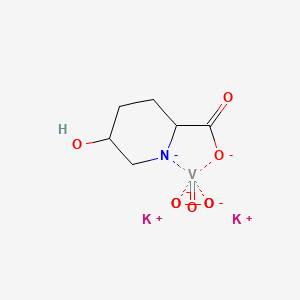![molecular formula C15H14BrF3N6O B12351483 1-[4-Bromo-2-(tetrazolidin-5-yl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B12351483.png)
1-[4-Bromo-2-(tetrazolidin-5-yl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-Bromo-2-(tetrazolidin-5-yl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea is a complex organic compound that features a unique combination of bromine, tetrazole, and trifluoromethyl groups
Méthodes De Préparation
The synthesis of 1-[4-Bromo-2-(tetrazolidin-5-yl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea typically involves multi-step organic reactions. The preparation begins with the synthesis of the tetrazole ring, which can be achieved through a [2+3] cycloaddition reaction between a nitrile and an azide . The bromination of the phenyl ring is usually carried out using N-bromosuccinimide (NBS) under radical conditions . The trifluoromethyl group is introduced via a nucleophilic substitution reaction using trifluoromethyl iodide. The final step involves the formation of the urea linkage through the reaction of an isocyanate with an amine derivative.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Analyse Des Réactions Chimiques
1-[4-Bromo-2-(tetrazolidin-5-yl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the reduction of the bromine and nitro groups.
Common reagents used in these reactions include N-bromosuccinimide (NBS), lithium aluminum hydride (LiAlH4), and sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-[4-Bromo-2-(tetrazolidin-5-yl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Mécanisme D'action
The mechanism of action of 1-[4-Bromo-2-(tetrazolidin-5-yl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner . The bromine and trifluoromethyl groups contribute to the compound’s lipophilicity and ability to penetrate cell membranes, enhancing its biological activity.
Comparaison Avec Des Composés Similaires
1-[4-Bromo-2-(tetrazolidin-5-yl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea can be compared with other similar compounds, such as:
1-[4-Chloro-2-(tetrazolidin-5-yl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea: This compound has a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
1-[4-Bromo-2-(tetrazolidin-5-yl)phenyl]-3-[3-(methyl)phenyl]urea: The absence of the trifluoromethyl group can significantly alter the compound’s properties, such as its lipophilicity and stability.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in other similar compounds.
Propriétés
Formule moléculaire |
C15H14BrF3N6O |
|---|---|
Poids moléculaire |
431.21 g/mol |
Nom IUPAC |
1-[4-bromo-2-(tetrazolidin-5-yl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C15H14BrF3N6O/c16-9-4-5-12(11(7-9)13-22-24-25-23-13)21-14(26)20-10-3-1-2-8(6-10)15(17,18)19/h1-7,13,22-25H,(H2,20,21,26) |
Clé InChI |
HCBQLMFRXLXMFV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)NC(=O)NC2=C(C=C(C=C2)Br)C3NNNN3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



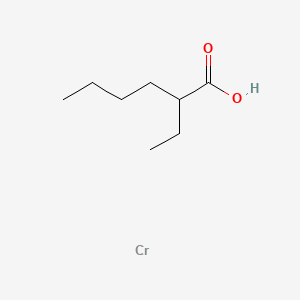

![Methyl({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride](/img/structure/B12351414.png)
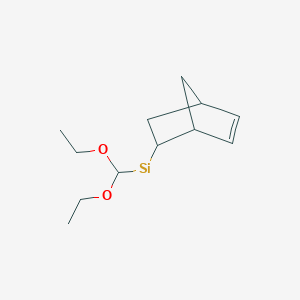
![[(1R,2R,6R,10S,11R,15R,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-2-iodo-5-methoxyphenyl)acetate](/img/structure/B12351419.png)
![pentapotassium;2-[4-[bis(carboxymethyl)amino]-3-[2-[2-[bis(carboxymethyl)amino]-5-methylphenoxy]ethoxy]phenyl]-1H-indole-6-carboxylate](/img/structure/B12351435.png)
![N-[3,4,7-Trimethyl-6-(1-methylethyl)-2,5,8-trioxo-1,4,7-triazacyclododecan-9-yl]-2,4,6-octatrienamide](/img/structure/B12351442.png)
![N-[2-fluoro-5-[[3-[(E)-2-pyridin-2-ylethenyl]-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl]amino]phenyl]-2,5-dimethylpyrazole-3-carboxamide](/img/structure/B12351446.png)
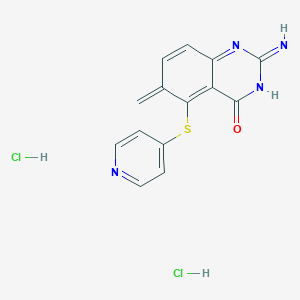

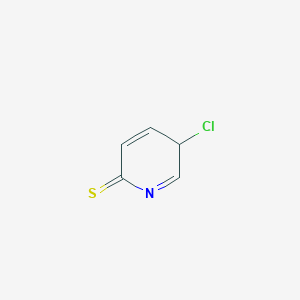
![5-[2-ethoxy-5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonylphenyl]-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12351479.png)
